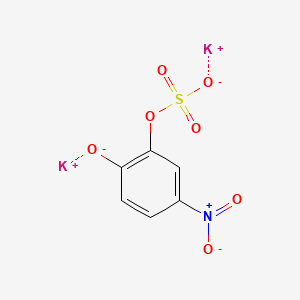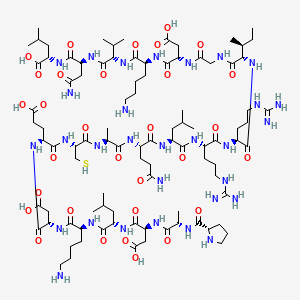
Glucobrassicin (potassium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glucobrassicin (potassium) is a type of glucosinolate, a sulfur-containing compound found predominantly in cruciferous plants such as cabbages, broccoli, mustards, and woad . These compounds are known for their role in plant defense mechanisms and their potential health benefits, including cancer chemoprevention .
Preparation Methods
Synthetic Routes and Reaction Conditions: The biosynthesis of glucobrassicin begins with tryptophan, which is produced through several steps from the shikimic acid pathway compound, chorismic acid . The synthetic route involves the conversion of tryptophan to indole-3-acetaldoxime, followed by several enzymatic steps leading to the formation of glucobrassicin.
Industrial Production Methods: Industrial production of glucobrassicin (potassium) typically involves the extraction from cruciferous plants. High-performance liquid chromatography (HPLC) is commonly used for the identification and quantification of glucobrassicin in plant tissues . Near-infrared reflectance spectroscopy (NIRS) paired with partial least squares regression (PLSR) is also being explored as a rapid, nondestructive method for quantifying glucobrassicin concentrations in plant tissues .
Chemical Reactions Analysis
Types of Reactions: Glucobrassicin undergoes hydrolysis by the enzyme myrosinase, leading to the formation of various products, including indole-3-carbinol and thiocyanate ion . The hydrolysis products can further react to form other compounds depending on the conditions.
Common Reagents and Conditions: The hydrolysis reaction typically occurs in the presence of water and myrosinase. The reaction conditions, such as pH and temperature, can significantly influence the types of products formed .
Major Products: The primary products of glucobrassicin hydrolysis are indole-3-carbinol and thiocyanate ion . Indole-3-carbinol can further dimerize to form 3,3’-diindolylmethane under acidic conditions .
Scientific Research Applications
Glucobrassicin (potassium) and its hydrolysis products have several scientific research applications:
Chemistry: Used in studies related to plant secondary metabolites and their roles in plant defense mechanisms.
Medicine: Indole-3-carbinol and 3,3’-diindolylmethane, derived from glucobrassicin, are studied for their cancer chemopreventive properties.
Industry: Utilized in biological fumigation and allelopathy studies for weed control.
Mechanism of Action
The mechanism of action of glucobrassicin involves its hydrolysis by myrosinase to produce indole-3-carbinol and other products . Indole-3-carbinol and its dimer, 3,3’-diindolylmethane, exert their effects by modulating aryl hydrocarbon receptor signaling and altering cytochrome P450-dependent estrogen metabolism . These pathways are crucial for their cancer chemopreventive properties.
Comparison with Similar Compounds
Glucobrassicin is one of several glucosinolates found in cruciferous plants. Similar compounds include:
Glucoraphanin: The precursor to sulforaphane, a compound with potent anticancer properties.
Glucoerucin: Another glucosinolate with similar health benefits and stability under gastric conditions.
Uniqueness: Glucobrassicin is unique due to its indole structure and its specific hydrolysis products, which have distinct biological activities compared to other glucosinolates .
Properties
Molecular Formula |
C16H19KN2O9S2 |
|---|---|
Molecular Weight |
486.6 g/mol |
IUPAC Name |
potassium;[(Z)-[2-(1H-indol-3-yl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate |
InChI |
InChI=1S/C16H20N2O9S2.K/c19-7-11-13(20)14(21)15(22)16(26-11)28-12(18-27-29(23,24)25)5-8-6-17-10-4-2-1-3-9(8)10;/h1-4,6,11,13-17,19-22H,5,7H2,(H,23,24,25);/q;+1/p-1/b18-12-;/t11-,13-,14+,15-,16+;/m1./s1 |
InChI Key |
NSURXWDIGUNLJB-AGVSWHMJSA-M |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C/C(=N/OS(=O)(=O)[O-])/S[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O.[K+] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=NOS(=O)(=O)[O-])SC3C(C(C(C(O3)CO)O)O)O.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![disodium;3-[[4-[(2-chlorophenyl)-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]-N-ethylanilino]methyl]benzenesulfonate](/img/structure/B12374804.png)

![disodium;4-[(5-carbamoyl-1-ethyl-6-hydroxy-4-methyl-2-oxopyridin-3-yl)diazenyl]-6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzene-1,3-disulfonate](/img/structure/B12374806.png)
![(3R)-3-[4-[4-[(4S)-1-[[2,6-dimethoxy-4-(1,4,5-trimethyl-6-oxopyridin-3-yl)phenyl]methyl]-3,3-difluoropiperidin-4-yl]piperazin-1-yl]-3-fluoroanilino]piperidine-2,6-dione](/img/structure/B12374821.png)
![methanesulfonic acid;2-[(E)-[(E)-3-[1-(2-nitrophenyl)pyrrol-2-yl]prop-2-enylidene]amino]guanidine](/img/structure/B12374831.png)


![methyl 2-[(1R,2S,8S,10S,12R,13S,14S,17S,19R,20S,21R)-21-hydroxy-5,13,20-trimethyl-9-methylidene-4,22-dioxo-3-oxaoctacyclo[14.7.1.02,6.02,14.08,13.010,12.017,19.020,24]tetracosa-5,16(24)-dien-23-ylidene]propanoate](/img/structure/B12374860.png)
![(Z,6R)-6-[(2R,4aR,4bS,7S,8S,9aS)-8-(2-carboxyethyl)-4a,4b,8-trimethyl-1-methylidene-7-prop-1-en-2-yl-3,4,5,6,7,9a-hexahydro-2H-fluoren-2-yl]-2-methylhept-2-enoic acid](/img/structure/B12374866.png)
![Sodium;[2-[(2-chloro-5-nitrophenyl)diazenyl]-4-formyl-5-hydroxy-6-methylpyridin-3-yl]methyl hydrogen phosphate;hydrate](/img/structure/B12374869.png)
